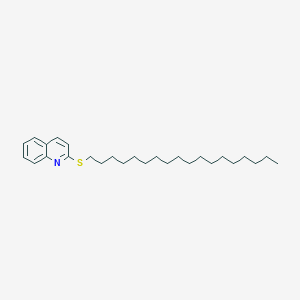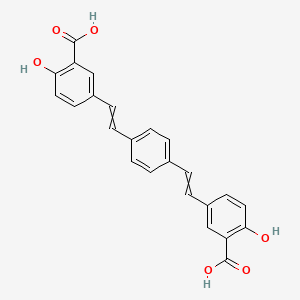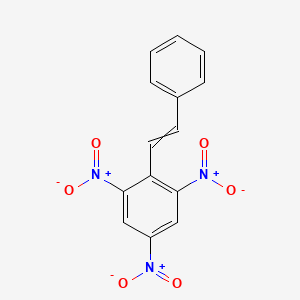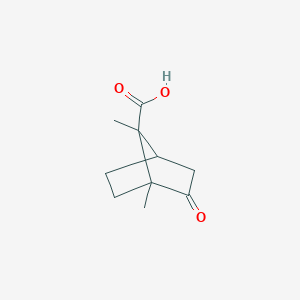
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a trifluoromethyl group
Métodos De Preparación
The synthesis of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a trifluoromethylating agent under specific conditions to form the diazirine ring.
Attachment of the prop-2-yn-1-yloxy group: This step involves the reaction of the intermediate compound with propargyl alcohol under basic conditions to introduce the prop-2-yn-1-yloxy group.
Formation of the benzoic acid moiety: This step involves the reaction of the intermediate compound with a suitable benzoic acid derivative under acidic conditions to form the final product.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents to ensure consistent quality.
Análisis De Reacciones Químicas
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: This compound can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions in the presence of suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: This compound is used in biological studies to investigate the effects of diazirine-containing compounds on biological systems, as well as to study the interactions between proteins and other biomolecules.
Medicine: This compound is used in medicinal chemistry to develop new drugs and therapeutic agents, as well as to study the mechanisms of action of existing drugs.
Industry: This compound is used in the development of new materials and products, as well as in the optimization of industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the interaction of the diazirine ring and the trifluoromethyl group with specific molecular targets and pathways. The diazirine ring can undergo photochemical reactions in the presence of light, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, as well as modulate its interactions with molecular targets.
Comparación Con Compuestos Similares
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid can be compared with other similar compounds, such as:
2-(prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzoic acid: This compound lacks the diazirine ring and has different chemical properties and applications.
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol: This compound has a phenol group instead of a benzoic acid moiety and has different chemical properties and applications.
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: This compound has an aldehyde group instead of a benzoic acid moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the diazirine ring and the trifluoromethyl group, which confer specific chemical properties and reactivity that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H7F3N2O3 |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
2-prop-2-ynoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O3/c1-2-5-20-9-6-7(3-4-8(9)10(18)19)11(16-17-11)12(13,14)15/h1,3-4,6H,5H2,(H,18,19) |
Clave InChI |
NNGSWZWUOPOVNB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)




![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)






